molecular formula C10H12ClNOSi B2889469 5-chloro-2-(trimethylsilyl)furo[3,2-b]pyridine CAS No. 1821160-95-5

5-chloro-2-(trimethylsilyl)furo[3,2-b]pyridine

Cat. No.: B2889469
CAS No.: 1821160-95-5
M. Wt: 225.75
InChI Key: SKWHRAFAVVLJHD-UHFFFAOYSA-N
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Description

5-chloro-2-(trimethylsilyl)furo[3,2-b]pyridine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties

Scientific Research Applications

5-chloro-2-(trimethylsilyl)furo[3,2-b]pyridine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(trimethylsilyl)furo[3,2-b]pyridine typically involves the chlorination of a furo-pyridine precursor followed by the introduction of the trimethylsilane group. One common method involves the reaction of 5-chlorofuro[3,2-b]pyridine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(trimethylsilyl)furo[3,2-b]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorinated position on the furo-pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Coupling Reactions: The trimethylsilane group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted furo-pyridine derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.

Mechanism of Action

The mechanism of action of 5-chloro-2-(trimethylsilyl)furo[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. The chlorinated furo-pyridine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The trimethylsilane group can enhance the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and targets.

Comparison with Similar Compounds

Similar Compounds

    (5-Chlorofuro[2,3-b]pyridin-2-yl)methanol: This compound shares a similar furo-pyridine ring system but differs in the functional group attached to the ring.

    (5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl: Another related compound with a pyrrolo-pyridine ring system and a chlorinated position.

Uniqueness

5-chloro-2-(trimethylsilyl)furo[3,2-b]pyridine is unique due to the presence of the trimethylsilane group, which imparts distinct chemical reactivity and potential applications. This group enhances the compound’s stability and lipophilicity, making it a valuable building block in organic synthesis and drug development.

Properties

IUPAC Name

(5-chlorofuro[3,2-b]pyridin-2-yl)-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNOSi/c1-14(2,3)10-6-7-8(13-10)4-5-9(11)12-7/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWHRAFAVVLJHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC2=C(O1)C=CC(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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